N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a synthetic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has unique structural features that enable it to interact with specific molecular targets, making it valuable for research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide involves multiple steps. Typically, the process starts with the synthesis of the cyclopropyl-substituted pyrimidine ring. The cyclopropyl ketone is reacted with an appropriate nitrile to form the pyrimidine core. This is followed by the addition of the ethyl linker and subsequently, the coupling with 2-methylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often relies on scalable processes, focusing on yield optimization and cost-effectiveness. The primary methods include multi-step organic synthesis, involving the preparation of intermediates that are subsequently purified and reacted under specific conditions to ensure high purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide undergoes various types of reactions, including:
Oxidation: : Transformation of the compound by the addition of oxygen or the removal of hydrogen.
Reduction: : The process involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group within the molecule with another functional group.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Involves the use of reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Generally carried out under conditions involving halogenated reagents like N-bromosuccinimide (NBS) or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may result in the formation of hydroxylated or carboxylated derivatives. Reduction typically leads to the formation of more saturated compounds. Substitution reactions yield derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is widely used in scientific research due to its unique properties In chemistry, it serves as a valuable intermediate for synthesizing various compounds In biology and medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide stands out due to its unique structural features and the specific interactions it can engage in. Similar compounds may include other pyrimidine derivatives or benzamide analogs. Each of these compounds may have slightly different properties, but the presence of the cyclopropyl and ethyl linkers in this compound grants it distinct advantages in binding specificity and biological activity.
Similar Compounds
4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives
Benzamide analogs with various substitutions
Pyrimidine-based compounds with different functional groups
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSLVCJVKWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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